Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine

Catalog No.
S13172745
CAS No.
26038-69-7
M.F
C14H28N2O4
M. Wt
288.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diami...

CAS Number

26038-69-7

Product Name

Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine

IUPAC Name

cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

InChI

InChI=1S/C8H12O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h5-6H,1-4H2,(H,9,10)(H,11,12);1-8H2

InChI Key

HIBQVFMFYVZWNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O.C(CCCN)CCN

Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine is a compound formed from the reaction of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine. This compound has a molecular formula of C25H54N4O4C_{25}H_{54}N_{4}O_{4} and a molecular weight of approximately 474.72 g/mol . It is characterized by the presence of two carboxylic acid groups and two amine groups, which contribute to its potential as a building block in polymer chemistry and materials science.

The synthesis of cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine typically involves the condensation reaction between cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine. The general reaction can be represented as follows:

Cyclohexane 1 4 dicarboxylic acid+Hexane 1 6 diamineCyclohexane 1 4 dicarboxylic acid hexane 1 6 diamine\text{Cyclohexane 1 4 dicarboxylic acid}+\text{Hexane 1 6 diamine}\rightarrow \text{Cyclohexane 1 4 dicarboxylic acid hexane 1 6 diamine}

This reaction results in the formation of an amide bond between the carboxylic acid groups and the amine groups.

Research indicates that compounds derived from cyclohexane-1,4-dicarboxylic acid exhibit various biological activities. For instance, some derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria . The presence of multiple functional groups in cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine may enhance its bioactivity, making it a candidate for further pharmacological studies.

Several methods can be employed to synthesize cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine:

  • Direct Condensation: The most common method involves the direct condensation of cyclohexane-1,4-dicarboxylic acid with hexane-1,6-diamine under appropriate conditions (e.g., elevated temperature and possibly in the presence of a dehydrating agent).
  • Amidation: Cyclohexane-1,4-dicarboxylic acid can be converted into its diamide form via amidation reactions with hexane-1,6-diamine. This process typically requires heating and may involve solvents or catalysts to facilitate the reaction .
  • Polymerization: Cyclohexane-1,4-dicarboxylic acid can also be polymerized with hexane-1,6-diamine to form polyamides or polyesters that incorporate this compound as a repeating unit .

Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine has several applications:

  • Polymer Production: It serves as a monomer for synthesizing polyamides and polyesters used in various industrial applications.
  • Coatings and Adhesives: Its unique structure provides properties that are advantageous in formulating durable coatings and adhesives.
  • Biomedical

Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Hexanedioic acid (adipic acid)Two carboxylic acid groupsWidely used in nylon production
Cyclopentane-1,2-dicarboxylic acidSimilar dicarboxylic structureSmaller ring size affects physical properties
CyclohexylamineContains an amine groupLacks dicarboxylic functionality
Poly(hexamethylene adipamide)Polymer formed from hexanedioic acid and diaminesHigh tensile strength; used in fibers

Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine is unique due to its combination of cyclic and linear structures that provide distinct chemical reactivity and potential applications in advanced materials science.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.20490738 g/mol

Monoisotopic Mass

288.20490738 g/mol

Heavy Atom Count

20

General Manufacturing Information

1,4-Cyclohexanedicarboxylic acid, compd. with 1,6-hexanediamine (1:1): ACTIVE

Dates

Last modified: 08-10-2024

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